2-Cyclohexyloxirane

Description

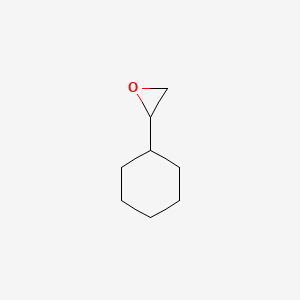

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRYHWFMGPYJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956306 | |

| Record name | 2-Cyclohexyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3483-39-4 | |

| Record name | Oxirane, cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclohexyloxirane for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-Cyclohexyloxirane in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic deployment of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, this compound, a seemingly simple bicyclic ether, emerges as a molecule of significant interest. Its unique combination of a reactive epoxide ring and a conformationally relevant cyclohexyl group provides a powerful platform for the introduction of complex stereochemical arrays and the exploration of chemical space in drug design. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characteristic reactions to its potential applications in the pharmaceutical sciences, grounded in established chemical principles and supported by practical, field-proven insights.

CAS Number: 3483-39-4[1] Molecular Formula: C₈H₁₄O[1] Molecular Weight: 126.20 g/mol [1]

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in a research setting. The following table summarizes key data for this compound.

| Property | Value | Source |

| CAS Number | 3483-39-4 | PubChem[1] |

| Molecular Formula | C₈H₁₄O | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| Boiling Point | 167.5 °C at 760 mmHg | ChemSrc[2] |

| Density | 1.014 g/cm³ | ChemSrc[2] |

| Flash Point | 41.5 °C | ChemSrc[2] |

| ¹³C NMR | See spectrum details below | PubChem[1] |

| Mass Spectrum | See spectrum details below | PubChem[1] |

| IR Spectrum | See spectrum details below | PubChem[1] |

Spectroscopic Data Interpretation:

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclohexyl protons in the upfield region (typically 1.0-2.0 ppm). The protons on the oxirane ring would appear at a higher chemical shift, likely in the range of 2.5-3.5 ppm, due to the deshielding effect of the adjacent oxygen atom. The diastereotopic nature of the methylene protons on the epoxide can lead to complex splitting patterns.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexyl ring and the two carbons of the oxirane ring. The oxirane carbons are expected to resonate in the range of 40-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum of an epoxide is characterized by several key absorbances. A notable feature is the C-O-C symmetric ring stretching (breathing) vibration, which appears around 1250 cm⁻¹. Asymmetric C-O-C stretching and other ring vibrations are typically observed in the 950-810 cm⁻¹ region.[4] The C-H stretching of the cyclohexyl and oxirane groups will be present around 2850-3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 126.20. Fragmentation patterns would likely involve the loss of small neutral molecules such as ethylene or cleavage of the cyclohexyl ring.

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the epoxidation of its corresponding alkene, vinylcyclohexane. This reaction is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and reliable reagent due to its commercial availability and ease of handling.[5][6]

Experimental Protocol: Epoxidation of Vinylcyclohexane with m-CPBA

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

Vinylcyclohexane

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve vinylcyclohexane (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C. The causality for this cooling is to control the exothermicity of the epoxidation reaction and to minimize potential side reactions.

-

Addition of m-CPBA: To the cooled solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes. The use of a slight excess of m-CPBA ensures complete conversion of the starting alkene. The purity of the m-CPBA should be taken into account when calculating the required mass.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the vinylcyclohexane spot. The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated aqueous sodium sulfite solution to quench the excess peroxy acid. Stir for 15-20 minutes. This step is crucial for safety and to facilitate the workup.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 50 mL). The bicarbonate wash is a critical step for purification.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Caption: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the reaction proceeds via a direct Sₙ2 attack of the nucleophile on one of the epoxide carbons.

-

Mechanism: This is a classic Sₙ2 reaction.

-

Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. [7][8]In the case of this compound, this would be the terminal methylene carbon. The choice of a less hindered path is a hallmark of the Sₙ2 mechanism, where steric hindrance plays a dominant role in transition state energy.

-

Stereoselectivity: Similar to the acid-catalyzed reaction, the base-catalyzed ring-opening also proceeds with anti-stereoselectivity, resulting in an inversion of configuration at the center of attack.

Caption: Base-catalyzed ring-opening of this compound.

Applications in Drug Development: The Cyclohexyl and Epoxide Motifs

The cyclohexyl moiety is a prevalent scaffold in medicinal chemistry, often used as a bioisosteric replacement for phenyl rings to improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing binding affinity through its three-dimensional structure. [9]The conformational rigidity of the cyclohexane ring compared to a flexible alkyl chain can also be advantageous in pre-organizing a molecule for optimal interaction with a biological target.

Epoxides themselves are important intermediates in the synthesis of many pharmaceuticals. Their ability to undergo stereospecific ring-opening reactions allows for the controlled introduction of two new functional groups with defined stereochemistry, a critical aspect of modern drug design. For instance, cyclohexyl epoxides have been utilized in the synthesis of various bioactive molecules. While specific drug candidates containing the this compound core may not be widely documented, its structural motifs are present in numerous compounds under investigation. The combination of the cyclohexyl group's favorable properties with the synthetic versatility of the epoxide ring makes this compound a valuable starting material for the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It is also suspected of causing cancer. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the predictable, stereocontrolled nature of its ring-opening reactions provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and drug development endeavors.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 94264, this compound". [Link].

-

Chemistry Steps. "Epoxides Ring-Opening Reactions". [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 18126, 2-Hexyloxirane". [Link].

-

Diastereoselectivity in cyclohexane epoxide ring opening. (2018, August 15). YouTube. [Link]_________________ (actual video ID needed).

-

LibreTexts. "4.9: Spectroscopy of Ethers and Epoxides". Chemistry LibreTexts. [Link].

-

Chemsrc. "this compound | CAS#:3483-39-4". [Link].

-

LibreTexts. "18.6: Reactions of Epoxides - Ring-opening". Chemistry LibreTexts. [Link].

-

ResearchGate. "Epoxidation of vinylcyclohexane and terminal olefins (n = 2, 4–12, 14)...". [Link].

-

LibreTexts. "15.8: Opening of Epoxides". Chemistry LibreTexts. [Link].

-

Stereochemistry of epoxide ring-opening. (2018, March 2). YouTube. [Link]_________________ (actual video ID needed).

-

Master Organic Chemistry. "m-CPBA (meta-chloroperoxybenzoic acid)". [Link].

-

Wikipedia. "Cyclohexylamine". [Link].

-

ResearchGate. "Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions". [Link].

-

Doc Brown's Chemistry. "13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C ...". [Link].

-

ResearchGate. "Synthesis and biological activity of cyclohexylamine derivatives | Request PDF". [Link].

- ResearchGate. "13 C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy) - ResearchGate". https://www.researchgate.

-

LibreTexts. "8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation". Chemistry LibreTexts. [Link].

-

National Institute of Standards and Technology. "Cyclohexane". NIST Chemistry WebBook. [Link].

-

Ring Opening of Epoxides | Organic Chemistry. (2021, January 30). YouTube. [Link]_________________ (actual video ID needed).

-

Oriental Journal of Chemistry. "Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers". [Link].

-

Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. (2015, November 7). YouTube. [Link]_________________ (actual video ID needed).

-

Organic Chemistry Portal. "3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid". [Link].

-

Regioselectivity of epoxide ring-opening. (2018, March 2). YouTube. [Link]_________________ (actual video ID needed).

-

Bartleby. "IR Spectrum Of Cyclohexanone". [Link].

-

FooDB. "Showing Compound Oxirane (FDB003358)". [Link].

-

Spectroscopy Online. "The Infrared Spectra of Polymers V: Epoxies". [Link].

- Google Patents.

-

National Institute of Standards and Technology. "Cyclohexanone, 2-methyl-". NIST Chemistry WebBook. [Link].

Sources

- 1. This compound | C8H14O | CID 94264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:3483-39-4 | Chemsrc [chemsrc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

Unveiling the Electronic Landscape of 2-Cyclohexyloxirane: A Quantum Chemical Approach

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexyloxirane, a key epoxide intermediate, possesses a unique stereochemistry and reactivity profile that is of significant interest in synthetic chemistry and drug development. Understanding its electronic structure, stability, and reactivity at a quantum mechanical level is paramount for predicting its behavior in complex chemical environments and for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. We will delve into the theoretical underpinnings, present a validated computational workflow, and analyze key molecular properties that govern its chemical behavior. This guide is designed to equip researchers with the necessary knowledge to leverage computational chemistry for accelerating discovery and innovation.

Introduction: The Significance of this compound and the Power of In Silico Analysis

Epoxides are a class of strained three-membered heterocyclic ethers that serve as versatile building blocks in organic synthesis due to their propensity to undergo ring-opening reactions.[1][2] this compound, featuring a cyclohexane ring fused to the oxirane, presents a fascinating case study in stereoelectronics and conformational dynamics. Its reactivity is intricately linked to the ring strain inherent in the epoxide ring and the conformational preferences of the cyclohexane moiety.[1][3]

Experimental investigation of such reactive intermediates can be challenging and resource-intensive. Quantum chemical calculations offer a powerful and cost-effective alternative for elucidating detailed molecular properties that are often inaccessible through empirical methods alone.[4][5] By solving the Schrödinger equation for the molecule, we can obtain a wealth of information, including its three-dimensional structure, vibrational frequencies, and electronic properties, which are crucial for understanding and predicting its reactivity.[5][6] This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to unravel the intricacies of this compound.[7]

Theoretical Foundation: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Unlike traditional wave-function based ab initio methods, DFT calculates the total energy of a system based on its electron density, a function of only three spatial coordinates. This simplification significantly reduces the computational expense, allowing for the study of larger and more complex molecules like this compound.

The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the complex many-body electron interactions. For organic molecules containing strained rings, hybrid functionals, such as B3LYP, have demonstrated excellent performance in predicting geometries and energies.[8][9]

The second critical component of a DFT calculation is the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Pople-style basis sets, such as 6-311+G(d,p), are widely used for organic molecules and provide a good compromise between accuracy and computational efficiency.[10][11] The inclusion of diffuse functions (+) is important for describing the lone pairs on the oxygen atom, while polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density around the atoms.[11]

Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed protocol for performing quantum chemical calculations on this compound using a computational chemistry software package like Gaussian.[12][13]

Molecular Structure Input

The first step is to generate an initial 3D structure of this compound. This can be done using a molecular builder within the software or by importing coordinates from a chemical database like PubChem.[14] It is crucial to consider the stereochemistry of the molecule, specifically the relative orientation of the cyclohexane ring and the oxirane. Both cis and trans diastereomers should be considered if relevant to the research question.

Caption: A generalized workflow for quantum chemical calculations.

Geometry Optimization

The initial structure is a mere guess and needs to be refined to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.[15][16] This is achieved through a geometry optimization calculation.

Protocol:

-

Select the DFT method: B3LYP

-

Choose the basis set: 6-311+G(d,p)

-

Specify the task: Opt (Optimization)

-

Initiate the calculation.

The software will iteratively adjust the atomic coordinates to minimize the forces on each atom until a stationary point is reached.[16]

Vibrational Frequency Calculation

A successful geometry optimization does not guarantee that the structure is a true minimum. It could be a transition state, which is a saddle point on the potential energy surface. A vibrational frequency calculation is essential to confirm the nature of the stationary point.[15][17]

Protocol:

-

Use the optimized geometry from the previous step.

-

Select the same DFT method and basis set.

-

Specify the task: Freq (Frequencies)

-

Run the calculation.

A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state.[17] The output of this calculation also provides valuable information about the infrared (IR) spectrum of the molecule.

Analysis of Molecular Properties

Once a validated minimum energy structure is obtained, a wealth of information about the electronic properties of this compound can be extracted.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons.[18][19] The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.[20][21]

For epoxides, the LUMO is typically localized on the C-O antibonding orbitals of the oxirane ring, making the carbon atoms susceptible to nucleophilic attack.[22] The HOMO is often associated with the lone pairs of the oxygen atom.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Mulliken Population Analysis

Mulliken population analysis provides a way to estimate the partial atomic charges on each atom in the molecule.[23][24] This information is invaluable for understanding the polarity of bonds and predicting sites of electrostatic interaction. It's important to note that Mulliken charges are known to be basis set dependent, but they can still provide useful qualitative insights.[25] In this compound, the oxygen atom is expected to carry a significant negative charge, while the carbon atoms of the oxirane ring will be positively charged, further supporting their electrophilic nature.

Ring Strain Energy

The reactivity of epoxides is largely driven by the release of ring strain upon ring-opening.[1][3] While not a direct output of a standard DFT calculation, the ring strain energy (RSE) can be estimated using isodesmic or homodesmotic reactions.[1][7] This involves constructing a balanced chemical reaction where the number and types of bonds are conserved on both sides, and the RSE is calculated as the difference in the total energies of the products and reactants.[9] Comparing the RSE of this compound to other epoxides can provide insights into its relative reactivity.[26][27]

Data Presentation and Interpretation

The quantitative results from the quantum chemical calculations should be presented in a clear and concise manner to facilitate analysis and comparison.

Table 1: Calculated Molecular Properties of this compound (B3LYP/6-311+G(d,p))

| Property | Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Table 2: Selected Mulliken Atomic Charges

| Atom | Charge |

| O1 (Oxirane) | Value |

| C2 (Oxirane) | Value |

| C3 (Oxirane) | Value |

| C4 (Cyclohexane) | Value |

(Note: The values in these tables are placeholders and would be populated with the actual output from the calculations.)

Conclusion and Future Directions

This guide has provided a comprehensive overview of the application of quantum chemical calculations to study the electronic structure and properties of this compound. By following the detailed workflow and understanding the theoretical principles, researchers can gain deep insights into the reactivity and stability of this important molecule.

The methodologies described here can be extended to investigate reaction mechanisms, such as the acid- or base-catalyzed ring-opening of this compound. Furthermore, these computational approaches can be invaluable in drug development for predicting metabolic pathways and designing novel epoxide-containing therapeutic agents with enhanced efficacy and reduced toxicity. The synergy between computational and experimental chemistry will undoubtedly continue to drive innovation in the chemical and pharmaceutical sciences.

References

-

Thermochemical Studies of Epoxides and Related Compounds. PMC - NIH. [Link]

- Basis Sets Used in Molecular Orbital Calculations.

-

Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry. [Link]

-

Gaussian.com | Expanding the limits of computational chemistry. Gaussian, Inc.[Link]

-

Running a Geometry Optimization and Frequencies Calculation on Rowan. Rowan University. [Link]

-

HOMO & LUMO In The Diels Alder Reaction. Master Organic Chemistry. [Link]

-

Mulliken population analysis. Wikipedia. [Link]

-

Quantum-Chemical Investigation of Epoxidic Compounds Transformation. Application for In Vitro and In Vivo Processes Modeling. ResearchGate. [Link]

- DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers.

-

This compound | C8H14O | CID 94264. PubChem. [Link]

-

Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PMC - NIH. [Link]

-

Basis set and methods for organic molecules. ResearchGate. [Link]

-

Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]

-

Quantum Chemical Model Calculations of Adhesion and Dissociation between Epoxy Resin and Si-Containing Molecules. PubMed Central. [Link]

-

A concise review of computational studies of the carbon dioxide–epoxide copolymerization reactions. Polymer Chemistry (RSC Publishing). [Link]

-

Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [Link]

-

Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. [Link]

-

10.7: Mulliken Populations. Chemistry LibreTexts. [Link]

-

Gaussian (software). Wikipedia. [Link]

-

Basis set (chemistry). Wikipedia. [Link]

-

Room Temperature Photodriven Ru(II)-Tripyridine Supramolecular Photosensitizer Synergistically Catalyzes Carbon Dioxide Cycloaddition with Metal Nanoclusters. Inorganic Chemistry - ACS Publications. [Link]

-

How to do optimization and frequency analysis of two organic molecules simulataneously? ResearchGate. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

-

Quantum chemical investigation of epoxide and ether groups in graphene oxide and their vibrational spectra. RSC Publishing. [Link]

-

Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]

- Mulliken population analysis.

-

Mulliken-Dipole Population Analysis. ChemRxiv. [Link]

-

Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]

-

Visualization of frontier molecular orbitals—HOMO (left) and LUMO (right). ResearchGate. [Link]

- Foundations of Chemical Kinetics Lecture 6: Introduction to quantum chemical calculations with Gaussian.

-

Basis Set Selection for Molecular Calculations. SciSpace. [Link]

-

Computational chemistry: Optimized geometry and frequencies calculations. Reddit. [Link]

-

(PDF) Quantum Chemical Model Calculations of Adhesion and Dissociation between Epoxy Resin and Si-Containing Molecules. ResearchGate. [Link]

- Mulliken Population Analysis.

-

Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. [Link]

-

How can you calculate ring strain in beta lactams for different penicillin drugs? Stack Exchange. [Link]

-

Which Basis Set and Functional to use when? Reddit. [Link]

-

This compound | CAS#:3483-39-4. Chemsrc. [Link]

-

Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI. [Link]

-

A concise review of computational studies of the carbon dioxide–epoxide copolymerization reactions. RSC Publishing. [Link]

-

2-(Cyclohexyloxy)ethanol | C8H16O2 | CID 224775. PubChem. [Link]

Sources

- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ritme.com [ritme.com]

- 7. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 11. researchgate.net [researchgate.net]

- 12. gaussian.com [gaussian.com]

- 13. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 14. This compound | C8H14O | CID 94264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 16. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Mulliken [cup.uni-muenchen.de]

- 26. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Safe Handling of 2-Cyclohexyloxirane (Cyclohexene Oxide)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safe handling, storage, and emergency response procedures for 2-Cyclohexyloxirane, a common laboratory chemical. As a senior application scientist, the goal is to move beyond a standard Safety Data Sheet (SDS) by providing causal explanations for experimental choices and protocols, ensuring a self-validating system of safety for professionals in the field.

Section 1: Chemical and Physical Identity

This compound, also known as Cyclohexene oxide or 7-Oxabicyclo[4.1.0]heptane, is a valuable intermediate in organic synthesis.[1] Its utility stems from the high reactivity of the three-membered epoxide ring, which is susceptible to ring-opening reactions.[2] This inherent reactivity, however, is also the source of its significant physiological hazards. A thorough understanding of its physical properties is the foundation of a robust safety protocol.

The compound is a clear liquid with a boiling point of approximately 129-130°C and a melting point of -40°C.[1][3] Its flash point of around 41.5°C is a critical parameter, classifying it as a Category 3 flammable liquid.[4][5] This means that under standard laboratory conditions, it can release sufficient vapor to form an ignitable mixture with air, necessitating stringent control of all potential ignition sources.[1]

| Property | Value | Source(s) |

| Synonyms | Cyclohexene oxide, 7-Oxabicyclo[4.1.0]heptane, Epoxycyclohexane | [1][4] |

| CAS Number | 286-20-4 | [1][3][4] |

| Molecular Formula | C₈H₁₄O | [6] |

| Molecular Weight | ~126.20 g/mol | [6] |

| Appearance | Clear Liquid | [1][7] |

| Boiling Point | 129 - 130 °C | [1][3] |

| Melting Point | -40 °C | [1][3] |

| Density | 0.936 - 0.970 g/cm³ | [3][8] |

| Flash Point | ~41.5 °C | [5] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone | [1][3] |

Section 2: Comprehensive Hazard Profile

The hazard profile of this compound is multifaceted, encompassing flammability, acute toxicity, severe corrosivity, and long-term health risks. Its classification under the Globally Harmonized System (GHS) reflects the seriousness of these hazards.[4][7]

2.1 Flammability Hazards As a Category 3 flammable liquid, vapors can form explosive mixtures with air.[1][3] These vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[3][9] Therefore, all work must be conducted away from open flames, hot surfaces, sparks, and other potential ignition sources.[8]

2.2 Corrosivity and Acute Toxicity this compound is classified as causing severe skin burns and serious eye damage (Category 1).[1][4][7] Contact can result in severe chemical burns, which may be delayed in onset, giving a false sense of security.[3][9] It is not merely an irritant; it is toxic in contact with skin (Acute Dermal Toxicity, Category 3) and harmful if swallowed (Acute Oral Toxicity, Category 4).[1][4][7] Systemic effects can result from absorption through the skin.[9]

2.3 Systemic and Long-Term Health Hazards Inhalation of vapors can be harmful or toxic, causing respiratory tract irritation and potentially central nervous system (CNS) depression, leading to symptoms like drowsiness and dizziness.[1][3][6] Of significant concern for research professionals are the classifications for long-term health effects. This compound is suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2) and is suspected of causing cancer (Carcinogenicity, Category 2).[6] Epoxides as a chemical class are known alkylating agents, capable of reacting with nucleophilic sites on biological macromolecules like DNA, which is the mechanistic basis for these serious long-term health warnings.[10]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to exposure prevention is mandatory, beginning with engineering controls and supplemented by rigorous adherence to PPE protocols.

3.1 Essential Engineering Controls All handling of this compound must be performed within a properly functioning chemical fume hood to control vapor inhalation.[3][4] The work area must be equipped with explosion-proof ventilation and electrical equipment to mitigate the flammability risk.[1][8] An emergency eyewash station and safety shower must be immediately accessible.[11]

3.2 Personal Protective Equipment (PPE) Protocol PPE is the last line of defense and must be selected to provide comprehensive protection. The choice of PPE is dictated by the scale and nature of the procedure.

Caption: PPE Selection Workflow for this compound.

Section 4: Standard Operating Procedures for Safe Handling & Storage

4.1 Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and the location of emergency equipment is known.

-

Grounding: Ground and bond all containers when transferring the material to prevent static discharge, a potential ignition source.[1][3][8]

-

Tools: Use only non-sparking tools made from materials like brass or bronze.[1][3][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases, which can cause vigorous, exothermic reactions.[3]

-

Hygiene: Do not eat, drink, or smoke in the handling area.[8][9] Wash hands and any exposed skin thoroughly after handling is complete.[4][9]

-

Residue: Be aware that empty containers retain product residue (liquid and vapor) and can still be dangerous.[3]

4.2 Storage Protocol

-

Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[1][7][8]

-

Container: Keep the container tightly closed to prevent vapor release.[1][8]

-

Security: The storage area should be locked to restrict access to authorized personnel only.[1][8]

-

Segregation: Store away from the incompatible materials mentioned above.[3][8]

Section 5: Emergency Response Protocols

Immediate and correct response to an emergency is critical to mitigating harm.

5.1 Accidental Release (Spill) Protocol The response to a spill depends entirely on its scale and location.

Caption: Decision Workflow for Accidental Spills.

5.2 First Aid Protocol Rapid decontamination is the most critical step in any exposure scenario.[12] Anyone assisting the victim must first protect themselves with appropriate PPE.

Caption: First Aid Decision Tree for Exposures.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Do not interrupt flushing. Get immediate medical attention.[1][4][13]

-

Skin Contact: As outlined in the diagram, immediate and thorough flushing with water after removing contaminated clothing is critical.[1][3]

-

Inhalation: Remove the victim from the exposure source to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Get immediate medical attention.[3][4][12]

-

Ingestion: If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting, as this can cause further damage. Get immediate medical attention.[1][4][12]

5.3 Firefighting Protocol

-

Suitable Extinguishing Media: Use dry chemical, CO₂, water spray, or chemical foam.[1][4] A water mist may be used to cool closed containers and disperse vapors.[1]

-

Specific Hazards: Vapors can form explosive mixtures with air.[9] During a fire, irritating and highly toxic gases (e.g., carbon monoxide) may be generated.[3][9] Containers may explode when heated.[1] Firefighters must wear full protective gear, including a self-contained breathing apparatus (SCBA).[3]

Section 6: Toxicological Deep Dive for the Research Professional

The toxicological properties of this compound are directly linked to the chemical reactivity of the epoxide functional group. This group is an electrophile that can be attacked by nucleophiles, including water, alcohols, and the nucleophilic centers of biological macromolecules.[2] This reactivity explains its corrosive nature and its ability to act as a systemic toxin.

| Toxicity Data | Species | Value | Source |

| LD₅₀ Oral | Rat | 1090 uL/kg | [3] |

| LD₅₀ Dermal | Rabbit | 630 uL/kg | [3] |

The dermal LD₅₀ value is particularly noteworthy for laboratory personnel, as it underscores the significant danger of systemic toxicity following skin absorption.[3] The classifications for mutagenicity and carcinogenicity are consistent with the known reactivity of epoxides.[6][10] While listed as "suspected" (Category 2), this warrants treating the substance with the utmost respect and minimizing all exposure to levels as low as reasonably achievable. Chronic, low-level exposure should be scrupulously avoided.

Section 7: Disposal Considerations

This compound and any materials contaminated with it (e.g., absorbent materials from a spill, empty containers) must be disposed of as hazardous waste.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not dispose of this chemical into drains or the environment.[9]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexene Oxide, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (2025, September 14). This compound. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

-

University of Notre Dame Risk Management and Safety. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2003, August). Toxicological Review of Cyclohexane. Retrieved from [Link]

-

MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

-

University of California, Santa Cruz | Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Health Encyclopedia. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

-

Ehrenberg, L., & Hussain, S. (1981). Epoxides--is there a human health problem?. Mutation research, 86(1), 1–113. Retrieved from [Link]

-

Safeopedia. (2024, July 13). First Aid for Chemical Exposure Incidents. Retrieved from [Link]

-

University of California, Santa Barbara | Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

-

Kate Tutorials. (2021, June 2). 5 Chemical Properties of Epoxide (Oxirane) Part A | Chemistry of three membered heterocycles. YouTube. Retrieved from [Link]

-

Carl ROTH. (2018, May 3). Safety Data Sheet: Cyclohexane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanone, 2-cyclohexylidene-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Cyclohexyloxy)ethanol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. youtube.com [youtube.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. aksci.com [aksci.com]

- 5. This compound | CAS#:3483-39-4 | Chemsrc [chemsrc.com]

- 6. This compound | C8H14O | CID 94264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Epoxides--is there a human health problem? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. safeopedia.com [safeopedia.com]

- 12. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 13. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

Methodological & Application

Application Notes and Protocols: 2-Cyclohexyloxirane in Polymer Synthesis

Introduction: The Utility of the Cyclohexyl Moiety in Polymer Science

2-Cyclohexyloxirane, also known as (epoxyethyl)cyclohexane, is a cyclic ether monomer that presents a unique combination of a reactive oxirane ring and a bulky, hydrophobic cyclohexyl group.[1] This structure makes it a valuable building block in polymer synthesis for creating materials with distinct thermal and mechanical properties. The ring-opening polymerization (ROP) of this compound allows for the incorporation of this aliphatic ring directly into the polymer backbone, imparting increased glass transition temperature (Tg), enhanced thermal stability, and significant hydrophobicity compared to simpler aliphatic epoxides like propylene oxide.

This guide provides an in-depth exploration of this compound as a monomer, focusing on the two primary mechanisms for its polymerization: Cationic Ring-Opening Polymerization (CROP) and Anionic Ring-Opening Polymerization (AROP). We will detail the underlying mechanisms, provide field-tested protocols, and discuss the causality behind experimental choices to empower researchers in synthesizing novel polymers with tailored properties for advanced applications in coatings, specialty adhesives, and biomedical materials.[2]

PART 1: Monomer Handling and Safety

Before proceeding with any experimental work, it is critical to understand the hazards associated with this compound.

1.1. Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1][3]:

-

Flammable: It is a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Harmful: It is harmful if swallowed or inhaled.[1]

-

Irritant: Causes skin and serious eye irritation.[1]

-

Health Hazards: May cause drowsiness or dizziness and is suspected of causing cancer.[1]

1.2. Recommended Safety Protocols

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

PART 2: Cationic Ring-Opening Polymerization (CROP)

CROP is a powerful method for polymerizing epoxides and proceeds via an oxonium ion intermediate. This method is often preferred for its rapid kinetics and tolerance to a range of functional groups, provided they are not nucleophilic. The polymerization of cyclic ethers like oxiranes is a classic example of chain-growth polymerization.[4][5]

2.1. Mechanism of Cationic Polymerization

The CROP of this compound involves three main steps: initiation, propagation, and termination.

-

Initiation: The process begins when an initiator, typically a Brønsted or Lewis acid, protonates or coordinates to the oxygen atom of the oxirane ring. This activation creates a strained, electrophilic tertiary oxonium ion.

-

Propagation: A neutral monomer molecule acts as a nucleophile, attacking one of the carbon atoms of the activated oxonium ion. This attack opens the ring and regenerates the oxonium ion at the end of the newly extended polymer chain. This process repeats, propagating the chain.

-

Termination/Chain Transfer: The polymerization can be terminated by reaction with nucleophiles (e.g., water, alcohols) or through chain transfer reactions, where the active center is transferred to another molecule, such as the monomer or solvent.

2.2. Protocol: CROP of this compound

This protocol describes a general procedure for the CROP of this compound using a strong acid initiator.

Materials & Equipment:

-

This compound (freshly distilled over CaH₂)

-

Anhydrous dichloromethane (DCM)

-

Trifluoromethanesulfonic acid (TfOH, initiator)

-

Methanol (quenching agent)

-

Nitrogen or Argon gas supply with manifold

-

Schlenk flask and magnetic stirrer

-

Syringes and needles

Procedure:

-

Reactor Setup: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with inert gas (N₂ or Ar). Maintain a positive inert gas pressure throughout the reaction.

-

Solvent & Monomer Addition: Add 40 mL of anhydrous DCM to the flask via cannula or syringe. Add 10.0 g of freshly distilled this compound to the solvent and stir until homogeneous.

-

Initiation: Cool the solution to 0 °C in an ice bath. Prepare a stock solution of the initiator by dissolving 0.1 mL of TfOH in 10 mL of anhydrous DCM. Using a syringe, rapidly inject a calculated amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) into the stirring monomer solution.

-

Causality Note: The reaction is initiated at a low temperature to control the initial exothermic burst and improve control over the polymerization, minimizing side reactions. Anhydrous conditions are critical as water will act as a chain transfer agent, leading to lower molecular weights and broader dispersity.

-

-

Polymerization: Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 24 hours. The viscosity of the solution will increase as the polymer forms.

-

Termination (Quenching): Terminate the polymerization by adding 5 mL of methanol to the flask. The methanol acts as a nucleophile that quenches the living cationic chain ends.

-

Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume (e.g., 500 mL) of cold methanol with vigorous stirring.

-

Isolation: Collect the white polymer precipitate by vacuum filtration. Wash the polymer with fresh methanol and dry it under vacuum at 40 °C to a constant weight.

2.3. Data & Expected Results

| Parameter | Typical Value | Analysis Method |

| Monomer:Initiator Ratio | 50:1 to 500:1 | - |

| Yield | > 90% | Gravimetric |

| Number-Average MW (Mn) | 5,000 - 50,000 g/mol | GPC |

| Dispersity (Đ) | 1.2 - 1.8 | GPC |

| Glass Transition (Tg) | 80 - 120 °C (Varies with MW) | DSC |

PART 3: Anionic Ring-Opening Polymerization (AROP)

AROP of epoxides proceeds via an alkoxide intermediate and is a classic example of a living polymerization when performed under the right conditions.[6][7] This allows for excellent control over molecular weight, low dispersity, and the synthesis of complex architectures like block copolymers.[8]

3.1. Mechanism of Anionic Polymerization

-

Initiation: A strong nucleophile, such as an alkoxide or organometallic species (e.g., n-butyllithium), attacks one of the electrophilic carbon atoms of the oxirane ring. This is an Sₙ2 reaction that opens the ring and creates a propagating alkoxide species.

-

Propagation: The newly formed alkoxide at the chain end attacks another monomer molecule, propagating the polymer chain. In the absence of impurities, the alkoxide chain ends remain active.

-

Termination: There is no inherent termination mechanism. The polymerization continues until all monomer is consumed. The "living" anionic chain ends must be deliberately terminated or "quenched" by adding a protic agent like water or methanol.

3.2. Protocol: Living AROP of this compound

This protocol requires stringent anhydrous and anaerobic conditions to maintain the living nature of the polymerization.

Materials & Equipment:

-

This compound (purified by stirring over CaH₂ followed by distillation onto sodium mirrors or titanocene)

-

Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)

-

Potassium naphthalenide solution in THF (initiator, freshly prepared)

-

Degassed methanol

-

High-vacuum line and glassware suitable for high-vacuum techniques

Procedure:

-

Purification (Critical Step): Monomer and solvent purity are paramount for living anionic polymerization. This compound must be rigorously dried and purified to remove all protic impurities.

-

Causality Note: Any trace of water, alcohol, or other protic impurities will immediately quench the anionic propagating centers, terminating the polymerization and preventing control over the final polymer structure.

-

-

Reactor Setup: Assemble a glass reactor under high vacuum and flame-dry all surfaces. Backfill with high-purity argon.

-

Solvent & Monomer Addition: Distill the required amounts of anhydrous THF and purified this compound directly into the reactor under vacuum.

-

Initiation: Cool the reactor to -30 °C. Titrate the initiator, potassium naphthalenide solution, into the reactor until a faint, persistent greenish color indicates that all adventitious impurities have been consumed. Then, add the calculated amount of initiator to begin the polymerization.

-

Polymerization: Maintain the reaction at -30 °C. The reaction is typically much faster than CROP and may be complete within a few hours. Monitor the reaction by taking aliquots for analysis (e.g., GPC) if desired.

-

Termination: Once the desired conversion is reached, quench the living polymer by adding a stoichiometric amount of degassed methanol via a vacuum-tight syringe. The deep color of the living anions will disappear.

-

Purification & Isolation: Warm the solution to room temperature and precipitate the polymer into a non-solvent like methanol or water. Filter, wash, and dry the polymer under vacuum.

PART 4: Advanced Synthesis: Block Copolymers

The living nature of AROP (and controlled CROP) is ideal for the synthesis of well-defined block copolymers.[8][9] By sequentially adding different monomers, complex architectures can be built.

4.1. Workflow: Synthesis of a Diblock Copolymer

This workflow outlines the synthesis of poly(styrene)-block-poly(this compound) via sequential living anionic polymerization.

Sources

- 1. This compound | C8H14O | CID 94264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Living polymerization - Wikipedia [en.wikipedia.org]

- 7. rarpolymer.princeton.edu [rarpolymer.princeton.edu]

- 8. harth-research-group.org [harth-research-group.org]

- 9. mdpi.com [mdpi.com]

Synthesis of Poly(cyclohexene oxide) via Ring-Opening Polymerization of 2-Cyclohexyloxirane: Mechanisms, Protocols, and Characterization

An Application Note for Researchers and Drug Development Professionals

Abstract

Poly(cyclohexene oxide) (PCHO) is a thermoplastic polymer with potential applications ranging from engineering materials to biomedical devices, owing to its unique thermal and mechanical properties. This application note provides a comprehensive guide to the synthesis of PCHO through the ring-opening polymerization (ROP) of its monomer, 2-cyclohexyloxirane, more commonly known as cyclohexene oxide (CHO). We will explore the fundamental principles of both cationic and anionic ROP mechanisms, offering detailed, field-tested protocols for each pathway. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to not only replicate these procedures but also to understand the critical parameters that govern the polymerization process and the final properties of the material. Protocols for polymer characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC) are also detailed.

Introduction and Scientific Background

Cyclohexene oxide (CHO) is a cycloaliphatic epoxide, a strained three-membered ring that is susceptible to nucleophilic and electrophilic attack, making it an ideal monomer for ring-opening polymerization (ROP).[1] The resulting polymer, poly(cyclohexene oxide), is a polyether. The polymerization can proceed through different mechanistic pathways, primarily cationic and anionic ROP, each offering distinct advantages and control over the final polymer architecture.[2][3]

-

Cationic Ring-Opening Polymerization (CROP): This method typically employs a Brønsted or Lewis acid as an initiator.[4][5] The initiator activates the monomer by protonating the epoxide oxygen, creating a highly reactive cationic species that propagates the polymer chain.[6] CROP is often rapid but can be susceptible to side reactions like chain transfer, which may broaden the molecular weight distribution.[2]

-

Anionic Ring-Opening Polymerization (AROP): AROP is initiated by strong nucleophiles, such as alkoxides or organometallic reagents.[1][7] The reaction proceeds via nucleophilic attack on one of the epoxide's carbon atoms, opening the ring to form an alkoxide that serves as the propagating species.[1][8] This method can offer better control over molecular weight and result in polymers with narrower dispersity, characteristic of a living polymerization under ideal conditions.

The choice between these pathways depends on the desired polymer characteristics, such as molecular weight, dispersity, and stereoregularity, as well as the functional group tolerance required for specific applications.

General Experimental Workflow

The synthesis and characterization of PCHO follow a systematic workflow. Each step requires meticulous attention to detail to ensure reproducibility and the desired material properties.

Figure 1: General experimental workflow for PCHO synthesis.

Mechanistic Pathways

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the polymerization.

Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by an electrophilic attack on the epoxide oxygen. Using a generic protic acid (H⁺) as an initiator:

-

Initiation: The acid protonates the epoxide oxygen, activating the ring for nucleophilic attack.

-

Propagation: A monomer molecule acts as a nucleophile, attacking a carbon atom of the protonated epoxide. This opens the ring and regenerates the cationic active center at the end of the growing chain.

-

Termination/Chain Transfer: The reaction can be terminated by reaction with a nucleophile or through chain transfer to another monomer or solvent molecule.

Figure 2: Cationic ROP mechanism for cyclohexene oxide.

Anionic Ring-Opening Polymerization (AROP)

AROP proceeds via nucleophilic attack on an epoxide carbon, which is favorable due to the high ring strain of the epoxide.[8]

-

Initiation: A strong nucleophile (e.g., an alkoxide, RO⁻) attacks one of the carbon atoms of the epoxide ring in an Sₙ2 reaction.[9][10] This opens the ring and creates a new alkoxide.

-

Propagation: The newly formed alkoxide end-group attacks another monomer molecule, propagating the polymer chain.

-

Termination: In an ideal living polymerization, there is no inherent termination step. The reaction is stopped by the deliberate addition of a quenching agent (e.g., water or acid) that protonates the active alkoxide chain ends.

Figure 3: Anionic ROP mechanism for cyclohexene oxide.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Epoxides and many initiators are hazardous.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cyclohexene Oxide (CHO) | ≥98% | Sigma-Aldrich | Must be purified before use.[11] |

| Dichloromethane (DCM) | Anhydrous | Acros Organics | Or distill from CaH₂. |

| Toluene | Anhydrous | Fisher Scientific | Or distill from Na/benzophenone. |

| Methanol | Reagent Grade | VWR | Used for precipitation. |

| Calcium Hydride (CaH₂) | Reagent Grade | Alfa Aesar | Used as a drying agent. |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Redistilled | Sigma-Aldrich | Cationic initiator. Highly corrosive. |

| Potassium tert-butoxide (t-BuOK) | ≥98% | Sigma-Aldrich | Anionic initiator. Moisture sensitive. |

| Nitrogen or Argon Gas | High Purity | Local Supplier | For maintaining an inert atmosphere. |

Reagent Purification

-

Cyclohexene Oxide (CHO): Stir CHO over calcium hydride (CaH₂) for 24 hours, then distill under reduced pressure.[11] Store the purified monomer under an inert atmosphere and refrigerated.

-

Solvents: Use solvents from a commercial purification system or distill from appropriate drying agents (e.g., DCM from CaH₂, Toluene from Na/benzophenone).

Protocol 1: Cationic Polymerization using BF₃·OEt₂

This protocol aims for a target degree of polymerization (DP) of 100.

-

Glassware Preparation: Dry a 100 mL Schlenk flask and a magnetic stir bar in an oven at 120 °C overnight. Assemble the flask while hot and allow it to cool under a stream of nitrogen or argon.

-

Reaction Setup: In the cooled Schlenk flask under an inert atmosphere, add 50 mL of anhydrous dichloromethane (DCM).

-

Monomer Addition: Using a gas-tight syringe, add 9.81 g (100 mmol, 1 eq.) of purified cyclohexene oxide to the flask. Cool the solution to 0 °C in an ice bath.

-

Initiator Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of BF₃·OEt₂ in anhydrous DCM (e.g., 0.1 M).

-

Initiation: While stirring vigorously, add 10 mL of the 0.1 M BF₃·OEt₂ solution (1 mmol, 0.01 eq.) dropwise to the monomer solution. The reaction is often exothermic.

-

Polymerization: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 23 hours. The viscosity of the solution will increase significantly.

-

Termination: Quench the reaction by adding 5 mL of methanol. Stir for 15 minutes.

-

Purification: Slowly pour the viscous polymer solution into 500 mL of cold, rapidly stirring methanol. The polymer will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with fresh methanol (2 x 50 mL), and dry in a vacuum oven at 40 °C to a constant weight.

Protocol 2: Anionic Polymerization using Potassium tert-butoxide

This protocol aims for a target degree of polymerization (DP) of 100.

-

Glassware Preparation: Follow step 1 from Protocol 1.

-

Reaction Setup: In the cooled Schlenk flask under an inert atmosphere, add 50 mL of anhydrous toluene.

-

Initiator Addition: Add 0.112 g (1 mmol, 0.01 eq.) of potassium tert-butoxide to the toluene. Stir until dissolved.

-

Monomer Addition: Using a gas-tight syringe, add 9.81 g (100 mmol, 1 eq.) of purified cyclohexene oxide dropwise to the initiator solution at room temperature.

-

Polymerization: Heat the reaction mixture to 60 °C and allow it to stir for 48 hours under an inert atmosphere.

-

Termination: Cool the reaction to room temperature and quench by adding 5 mL of methanol containing a few drops of HCl to neutralize the base.

-

Purification & Isolation: Follow steps 8 and 9 from Protocol 1.

Characterization of Poly(cyclohexene oxide)

Proper characterization is essential to confirm the synthesis of the desired polymer and to determine its key properties.[12]

| Technique | Parameter Measured | Expected Results for PCHO |

| ¹H NMR | Polymer Structure, Monomer Conversion | Broad peaks around 3.45 ppm (methine protons of the polymer backbone). Absence of monomer peak at ~3.0 ppm indicates high conversion.[13] |

| GPC/SEC | Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), Dispersity (Đ = Mₙ/Mₙ) | Mₙ should be controllable by the monomer-to-initiator ratio. Anionic polymerization typically yields lower Đ values (<1.3) than cationic. |

| DSC | Glass Transition Temperature (T₉) | A T₉ value between 85 °C and 115 °C is expected, depending on molecular weight and stereoregularity.[14] |

Sample Preparation for Characterization

-

NMR: Dissolve ~10 mg of the dried polymer in 0.7 mL of deuterated chloroform (CDCl₃).

-

GPC: Prepare a solution of the polymer (~2 mg/mL) in an appropriate solvent like tetrahydrofuran (THF).

-

DSC: Place 5-10 mg of the dried polymer in an aluminum DSC pan.

Conclusion and Field Insights

The synthesis of poly(cyclohexene oxide) from this compound is a versatile process achievable through both cationic and anionic ring-opening polymerization. The choice of methodology is critical and dictates the outcome.

-

Causality in Experimental Choices: Cationic polymerization is often faster but provides less control over the polymer architecture due to competing side reactions. The choice of a Lewis acid like BF₃·OEt₂ is based on its high activity. Anionic polymerization, while often slower and more sensitive to impurities, provides a pathway to well-defined polymers with predictable molecular weights and narrow dispersities, which is critical for applications in drug delivery or high-performance materials. The use of rigorously purified reagents and inert atmosphere techniques is non-negotiable for successful and reproducible anionic polymerization.

-

Self-Validating Protocols: The protocols provided are designed to be self-validating. Successful polymerization will result in a noticeable increase in viscosity. The subsequent precipitation in a non-solvent (methanol) confirms the formation of a high molecular weight polymer. Finally, the characterization data (NMR, GPC, DSC) provides definitive proof of the polymer's identity and quality, validating the entire experimental process.

This guide provides a robust foundation for researchers to synthesize and tailor poly(cyclohexene oxide) for a variety of advanced applications.

References

-

National Institutes of Health (NIH).

-

Polymer Chemistry (RSC Publishing).

-

Dalton Transactions (RSC Publishing).

-

ResearchGate.

-

Wikipedia.

-

MDPI.

-

ResearchGate.

-

Chemistry LibreTexts.

-

National Institutes of Health (NIH).

-

Master Organic Chemistry.

-

Course Hero.

-

RSC Publishing.

-

YouTube.

-

National Institutes of Health (NIH).

-

Nature Communications.

-

Chemistry LibreTexts.

-

Wikipedia.

-

YouTube.

-

MDPI.

-

YouTube.

-

Chemistry Steps.

-

Chemistry LibreTexts.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Describe the polymerization of 2,2- dimethyloxirane by an anionic and cat.. [askfilo.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 11. Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Navigating the Nuances of 2-Cyclohexyloxirane Ring-Opening: A Technical Support Guide

Welcome to our dedicated technical support center for the optimization of reaction conditions for the ring-opening of 2-cyclohexyloxirane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to master this versatile chemical transformation. Here, we move beyond basic protocols to delve into the causality behind experimental choices, offering troubleshooting advice and frequently asked questions to ensure your reactions are successful, reproducible, and optimized for your specific needs.

I. Troubleshooting Guide: Addressing Common Challenges

This section is formatted to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired product. What are the potential causes and how can I rectify this?

Answer:

Low or no product yield in the ring-opening of this compound can stem from several factors, primarily related to the reactivity of your chosen nucleophile and the reaction conditions.

-

Insufficient Nucleophilicity (for non-acid catalyzed reactions): The ring-opening of epoxides under neutral or basic conditions is an SN2 reaction. The reaction rate is highly dependent on the strength of the nucleophile. Weak nucleophiles, such as water or alcohols, will not react with the epoxide without acid catalysis.[1]

-

Solution: If you are using a weak nucleophile, the addition of a catalytic amount of a Brønsted or Lewis acid is necessary to activate the epoxide ring. For base-catalyzed reactions, ensure your nucleophile is sufficiently strong. Common strong nucleophiles include alkoxides, Grignard reagents, organolithium compounds, and amines.[2]

-

-

Inadequate Reaction Temperature: While the ring strain of the epoxide makes it more reactive than other ethers, some reactions still require thermal energy to overcome the activation barrier.

-

Solution: If your reaction is sluggish at room temperature, consider moderately increasing the temperature. However, be cautious, as excessive heat can lead to side reactions, including polymerization. A good starting point is to reflux in a solvent like THF or methanol, depending on the reaction type.

-

-

Catalyst Inactivity (for acid-catalyzed reactions): The effectiveness of an acid catalyst can be compromised by impurities or degradation.

-

Solution: Ensure your acid catalyst is of high quality and appropriately stored. For instance, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can degrade upon exposure to moisture. Using a freshly opened bottle or a recently purified catalyst can significantly improve your results.

-

-

Poor Solvent Choice: The solvent plays a crucial role in stabilizing the transition state and solvating the reactants.

-

Solution: For SN2 reactions with anionic nucleophiles, a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the anion. For acid-catalyzed reactions, protic solvents like methanol or ethanol can participate in the reaction and also help to protonate the epoxide.

-

Issue 2: Poor Regioselectivity - A Mixture of Products

Question: I am obtaining a mixture of regioisomers. How can I control which carbon of the epoxide ring is attacked?

Answer:

The regioselectivity of the ring-opening of this compound is a critical aspect to control and is dictated by the reaction mechanism (SN1-like vs. SN2-like).

-

Understanding the Mechanisms:

-

Basic or Neutral Conditions (SN2): With strong, basic nucleophiles, the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. In the case of this compound, this is the primary carbon of the oxirane ring.[3]

-

Acidic Conditions (SN1-like): Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The reaction proceeds through a transition state with significant carbocationic character. The nucleophile will preferentially attack the more substituted carbon atom, as this carbon can better stabilize the partial positive charge.[4] For this compound, this is the secondary carbon.

-

-

Optimizing for a Specific Regioisomer:

-

To favor attack at the less substituted carbon (primary): Employ a strong nucleophile in a polar aprotic solvent without the addition of acid.

-

To favor attack at the more substituted carbon (secondary): Use a weak nucleophile in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., BF₃·OEt₂).

-

The following diagram illustrates the decision-making process for controlling regioselectivity:

Caption: Controlling Regioselectivity in this compound Ring-Opening.

Issue 3: Formation of Polymeric Byproducts

Question: My reaction mixture is turning into a viscous, intractable mess, and I suspect polymerization. How can I prevent this?

Answer:

Polymerization is a common side reaction in epoxide ring-opening, especially under acidic conditions.[5] It occurs when the ring-opened product, which is an alcohol, acts as a nucleophile and attacks another molecule of the protonated epoxide, initiating a chain reaction.

-

Control of Catalyst Loading:

-

Solution: Use a truly catalytic amount of acid. A high concentration of acid will lead to a higher concentration of the reactive protonated epoxide, increasing the likelihood of polymerization. Start with a low catalyst loading (e.g., 0.1-1 mol%) and gradually increase if the reaction is too slow.

-

-

Slow Addition of Reactants:

-

Solution: If polymerization is severe, try adding the this compound slowly to a solution of the nucleophile and catalyst. This keeps the instantaneous concentration of the epoxide low, favoring the desired bimolecular reaction over polymerization.

-

-

Temperature Management:

-

Solution: As mentioned earlier, excessive heat can promote side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

-

Choice of Lewis Acid: Some Lewis acids are more prone to inducing polymerization than others.

-

Solution: If you are using a strong Lewis acid like BF₃·OEt₂ and observing significant polymerization, consider a milder Lewis acid, such as ZnCl₂ or Sc(OTf)₃.

-

II. Frequently Asked Questions (FAQs)

Question 1: What is the expected stereochemistry of the product?

Answer: The ring-opening of epoxides, under both acidic and basic conditions, proceeds via a backside attack on the electrophilic carbon.[2] This results in an inversion of stereochemistry at the site of attack. For cyclic epoxides like this compound, this leads to the formation of a trans-disubstituted cyclohexane. For example, the acid-catalyzed methanolysis of this compound will yield trans-2-methoxycyclohexanol.

Question 2: How can I monitor the progress of my reaction?

Answer: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.

-

TLC System: A typical eluent system would be a mixture of hexane and ethyl acetate. The optimal ratio will depend on the polarity of your product.

-

Visualization: The starting epoxide is relatively nonpolar. The product, being an alcohol, will be more polar and have a lower Rf value. You can visualize the spots using a potassium permanganate stain, which will react with the alcohol product (and often the epoxide, albeit more slowly).

-

Interpretation: The reaction is complete when the spot corresponding to the starting epoxide has disappeared.

Question 3: What are the standard work-up procedures?

Answer: The work-up procedure will depend on the reaction conditions.

-

Acid-Catalyzed Reactions:

-

Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the effervescence ceases. This will neutralize the acid catalyst.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-